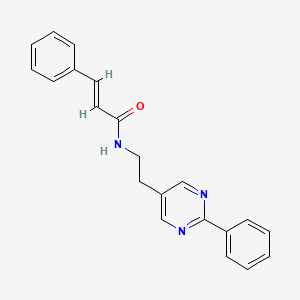

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide is a synthetic organic compound with the molecular formula C21H19N3O and a molecular weight of 329.403 g/mol. This compound belongs to the class of cinnamamides, which are derivatives of cinnamic acid. Cinnamamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide can be achieved through the reaction of methyl cinnamates with phenylethylamines. This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The optimal reaction conditions include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes. This method offers high conversion rates (up to 91.3%) and features short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar continuous-flow microreactor technology due to its efficiency and scalability. The use of enzymatic catalysis in continuous-flow systems allows for precise control over reaction parameters and high yield of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various halogenating agents, acids, or bases can be employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.

Aplicaciones Científicas De Investigación

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound exhibits antimicrobial activity against pathogenic fungi and bacteria, making it a potential candidate for developing new antimicrobial agents.

Medicine: Due to its anti-inflammatory and anticancer properties, it is being investigated for therapeutic applications in treating various diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with ergosterol in the fungal plasma membrane, disrupting cell wall integrity and leading to cell death . In bacteria, the compound’s antibacterial activity is associated with its ability to interfere with essential cellular processes .

Comparación Con Compuestos Similares

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide can be compared with other cinnamamide derivatives, such as:

- N-(2-phenylethyl)cinnamamide

- N-(2-(4-chlorophenyl)ethyl)cinnamamide

- N-(2-(4-methoxyphenyl)ethyl)cinnamamide

These compounds share a similar cinnamoyl nucleus but differ in their substituents, which can significantly impact their biological activities and chemical properties. This compound is unique due to the presence of the phenylpyrimidinyl group, which enhances its antimicrobial and anticancer activities .

Actividad Biológica

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

1. Chemical Structure and Properties

The chemical structure of this compound features a cinnamamide backbone with a phenylpyrimidinyl substituent. This unique structure contributes to its biological properties.

The compound interacts with specific molecular targets, notably ergosterol in fungal plasma membranes, leading to disruption of cell wall integrity and subsequent cell death. This mechanism underpins its potential as an antifungal agent.

3.1 Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Its efficacy can be attributed to the phenylpyrimidinyl group, which enhances its interaction with microbial targets.

3.2 Anticancer Activity

Research shows that this compound exhibits cytotoxic effects on cancer cell lines, particularly HepG2 liver cancer cells. The antiproliferative activity is linked to the induction of apoptosis through the activation of p53 and Bax pathways while downregulating Bcl-2 .

4. Comparative Studies

A comparative analysis with other cinnamamide derivatives reveals that this compound displays superior biological activity due to its unique substituents:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(2-phenylethyl)cinnamamide | Cinnamoyl nucleus | Moderate activity |

| N-(2-(4-chlorophenyl)ethyl)cinnamamide | Cinnamoyl nucleus | Lower activity |

| This compound | Unique phenylpyrimidinyl group | High antimicrobial and anticancer activity |

5.1 Anticancer Activity in HepG2 Cells

In a study evaluating the cytotoxic effects on HepG2 cells, this compound exhibited an IC50 value indicative of potent antiproliferative activity. Flow cytometry analysis confirmed that the compound effectively induced cell cycle arrest at the G1 phase and increased apoptosis rates significantly compared to untreated controls .

5.2 Antimicrobial Efficacy

Another study highlighted the compound's effectiveness against various fungal strains, demonstrating significant inhibition of growth at low concentrations. This suggests its potential application in treating fungal infections, particularly those resistant to conventional therapies.

6. Conclusion

This compound is a promising compound with notable biological activities, particularly in antimicrobial and anticancer domains. Its unique chemical structure enhances its interactions with biological targets, making it a candidate for further research and potential therapeutic applications.

Propiedades

IUPAC Name |

(E)-3-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c25-20(12-11-17-7-3-1-4-8-17)22-14-13-18-15-23-21(24-16-18)19-9-5-2-6-10-19/h1-12,15-16H,13-14H2,(H,22,25)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEBESWBRZIYMA-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.